7-(Bromomethyl)quinoline

Catalog No.
S733691
CAS No.
769100-08-5
M.F
C10H8BrN
M. Wt
222.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(Bromomethyl)quinoline

CAS Number

769100-08-5

Product Name

7-(Bromomethyl)quinoline

IUPAC Name

7-(bromomethyl)quinoline

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

InChI

InChI=1S/C10H8BrN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2

InChI Key

WBDJYELCKVSSGT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C(C=C2)CBr)N=C1

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)N=C1

Synthesis:

7-(Bromomethyl)quinoline can be synthesized through various methods, including the reaction of 7-quinolinecarboxaldehyde with dibromomethane using sodium hydride as a base []. This reaction scheme highlights its potential as a building block for further functionalization due to the presence of the reactive bromomethyl group.

Biological Activity Exploration:

Research has explored the potential biological activities of 7-(bromomethyl)quinoline and its derivatives. Studies suggest that it may possess anticonvulsant properties []. However, further investigation is needed to elucidate its mechanism of action and potential therapeutic applications.

Applications in Medicinal Chemistry:

The presence of the bromomethyl group allows for further chemical modifications, making 7-(bromomethyl)quinoline a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, researchers have utilized it as a precursor for the synthesis of novel antimalarial and antitubercular agents [, ].

7-(Bromomethyl)quinoline is a heterocyclic organic compound characterized by the presence of a bromomethyl group attached to the quinoline structure. Its chemical formula is C10H9BrNC_{10}H_{9}BrN, and it is often encountered in the form of its hydrobromide salt, which enhances its solubility and stability. The compound features a fused bicyclic structure comprising a benzene ring and a pyridine ring, making it a member of the quinoline family. This unique structure imparts various chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

  • Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles, such as amines or alcohols.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can be oxidized or reduced to yield different derivatives of quinoline, which can be tailored for specific applications.
  • Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, leading to more complex molecular architectures.

These reactions highlight the versatility of 7-(Bromomethyl)quinoline in synthetic organic chemistry.

Research indicates that 7-(Bromomethyl)quinoline exhibits significant biological activities:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antiviral Activity: Studies suggest potential efficacy against viral infections, although specific mechanisms remain to be fully elucidated.
  • Anticancer Potential: Preliminary investigations indicate that derivatives of this compound may inhibit cancer cell proliferation, warranting further exploration in cancer therapeutics.

The synthesis of 7-(Bromomethyl)quinoline typically involves bromination reactions. Common methods include:

  • Direct Bromination: Quinoline can be treated with bromine in the presence of a catalyst under controlled conditions to introduce the bromomethyl group. This method may utilize ionic liquids or solvent-free conditions to enhance sustainability and efficiency .
  • Radical Bromination: Utilizing N-bromosuccinimide under visible light conditions has been reported as an effective method for synthesizing brominated quinoline derivatives with improved yields .

These methods reflect advancements in synthetic strategies aimed at increasing yield and reducing environmental impact.

7-(Bromomethyl)quinoline finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic compounds.
  • Pharmaceuticals: The compound is investigated for potential therapeutic applications, particularly in treating neurodegenerative diseases like Alzheimer’s.
  • Industrial Uses: It is utilized in producing dyes, catalysts, and other industrial chemicals due to its unique chemical properties.

Interaction studies focus on how 7-(Bromomethyl)quinoline interacts with biological targets. Its mechanism of action appears similar to other quinolines, where it may interfere with bacterial DNA replication by inhibiting topoisomerases—enzymes critical for DNA unwinding during replication. This mechanism suggests potential as an antibacterial agent. Additionally, studies have indicated that it may affect cytochrome P450 enzymes, influencing drug metabolism and interactions in humans .

Several compounds share structural similarities with 7-(Bromomethyl)quinoline. Here are a few notable examples:

Compound NameStructure TypeNotable Properties
6-(Bromomethyl)quinolineQuinoline derivativeExhibits similar biological activities; used in dyes
4-(Bromomethyl)quinolineQuinoline derivativeKnown for antimicrobial properties
2-AminoquinolineAmino-substituted quinolineInvestigated for antimalarial activity

Uniqueness of 7-(Bromomethyl)quinoline

What sets 7-(Bromomethyl)quinoline apart from these similar compounds is its specific bromomethyl substitution at the seventh position of the quinoline ring, which enhances its reactivity and biological profile. This unique positioning allows for selective interactions with biological targets and facilitates diverse synthetic pathways not readily available to other derivatives.

The Skraup condensation represents one of the oldest and most reliable methods for quinoline synthesis, dating back to the 19th century when Czech chemist Zdenko Hans Skraup first developed this reaction [1]. This classical approach involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to yield quinoline [1]. For the synthesis of 7-(bromomethyl)quinoline specifically, this method requires careful optimization of reaction conditions and subsequent functionalization steps to introduce both the methyl group at the 7-position and the bromo substituent [2] [3].

The traditional Skraup reaction proceeds through several key steps: dehydration of glycerol to acrolein, Michael addition of aniline to acrolein, cyclization, and oxidation to form the quinoline ring system [1] [4]. When targeting 7-(bromomethyl)quinoline, the synthesis typically begins with appropriately substituted anilines that can direct the formation of the 7-methyl group, followed by selective bromination of this methyl group [2] [5].

Optimization of Glycerol Dehydration Conditions

The dehydration of glycerol to acrolein represents a critical initial step in the Skraup condensation for quinoline synthesis [4]. This transformation requires careful control of reaction parameters to maximize acrolein yield while minimizing side reactions and polymerization [5] [6].

Temperature control is particularly crucial during this step, as glycerol dehydration is highly temperature-dependent [6]. Research has shown that optimal temperatures typically range between 250-300°C, with lower temperatures favoring intermolecular condensation to form glycerol oligomers rather than the desired acrolein [6] [7]. Studies have demonstrated that maintaining precise temperature control can significantly improve acrolein yields, with optimized conditions achieving up to 83.2% selectivity for acrolein at nearly complete glycerol conversion [8].

The acid catalyst employed also plays a vital role in the dehydration process [6]. Traditional Skraup synthesis utilizes concentrated sulfuric acid, which serves both as a dehydrating agent and catalyst [1] [4]. However, modern approaches have explored alternative catalysts to improve selectivity and reduce side reactions. Silicotungstic acid supported on mesoporous materials has shown promising results, with pore size significantly influencing acrolein production [6]. Research indicates that supports with larger pore sizes (6-10 nm) provide higher glycerol conversion and improved acrolein selectivity [6].

Catalyst SystemTemperature (°C)Glycerol Conversion (%)Acrolein Selectivity (%)
H₂SO₄ (traditional)270-29095-9865-75
Silicotungstic acid/SiO₂2759886.2
V-P-N-C amorphous catalyst270-28099.183.2
Niobium phosphate280-30068-10070-75

The solvent system also significantly impacts glycerol dehydration efficiency [7]. While traditional Skraup reactions often employ minimal or no additional solvents, modern approaches have explored various solvent systems to improve reaction control [7] [9]. Water content must be carefully managed, as excessive water can hinder dehydration, while some moisture is beneficial for controlling exothermic reactions [9]. Research has shown that mixed solvent systems, particularly those incorporating water in controlled ratios (such as acetonitrile/water 2:1), can effectively increase reaction yields in related dehydration processes [10].

Reaction time optimization is equally important, with extended reaction periods potentially leading to increased side product formation and acrolein polymerization [8] [11]. Studies have demonstrated that continuous flow reactors can provide superior control over reaction time compared to batch processes, allowing for precise optimization of this parameter [11] [12].

Bromination Strategies for Methyl Group Functionalization

Once the 7-methylquinoline scaffold is established through the Skraup condensation, selective bromination of the methyl group represents the next critical step in synthesizing 7-(bromomethyl)quinoline [13] . This transformation requires careful control of reaction conditions to ensure selectivity for the methyl group over other potentially reactive positions on the quinoline ring [13] [15].

Several bromination strategies have been developed for methyl group functionalization in quinoline systems [13] [15]. The most common approach involves radical bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators [13] [16]. For 7-methylquinoline specifically, bromination typically targets the benzylic position of the methyl group due to the relative stability of the resulting radical intermediate [15] .

The choice of solvent significantly impacts the selectivity and efficiency of methyl group bromination [15]. Carbon tetrachloride and chloroform have traditionally been employed as solvents for these transformations, though environmental concerns have prompted exploration of greener alternatives such as acetonitrile [13] [15]. Studies have shown that solvent polarity can influence the regioselectivity of bromination, with less polar solvents generally favoring methyl group functionalization over ring bromination in quinoline systems [15] [17].

Temperature control is crucial for achieving selective methyl bromination [13]. Research indicates that lower temperatures (0-25°C) typically favor selective methyl group functionalization, while elevated temperatures may lead to multiple bromination or ring bromination [13] [17]. For 7-methylquinoline specifically, maintaining temperatures between 20-40°C has been shown to provide optimal selectivity for methyl group bromination [15] .

The presence of catalysts or additives can significantly enhance the efficiency and selectivity of methyl group bromination [13] [16]. Lewis acids such as aluminum chloride or iron(III) chloride can activate bromine for electrophilic substitution, while radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) facilitate radical-mediated bromination pathways [13] [16]. Recent studies have also explored photocatalytic approaches for methyl group bromination, which will be discussed in subsequent sections [18] [19].

Reaction monitoring is essential for achieving optimal conversion to 7-(bromomethyl)quinoline while minimizing over-bromination [15]. Techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) allow for real-time tracking of reaction progress, enabling precise control over reaction endpoints [15] [20]. This is particularly important as the desired 7-(bromomethyl)quinoline can potentially undergo further bromination to yield dibromo derivatives under extended reaction conditions [15] [17].

Radical-Mediated Bromination Techniques

Radical-mediated bromination represents a powerful approach for the selective functionalization of the methyl group in 7-methylquinoline to produce 7-(bromomethyl)quinoline [16] [17]. These methods typically involve the generation of bromine radicals that selectively abstract hydrogen atoms from the methyl group, followed by bromination to yield the desired product [16] [21]. The radical pathway offers several advantages over ionic bromination methods, including enhanced selectivity for benzylic positions and milder reaction conditions [16] [17].

N-Bromosuccinimide (NBS) Initiated Processes

N-Bromosuccinimide (NBS) has emerged as a preferred reagent for radical bromination of methyl-substituted quinolines due to its ease of handling, controlled release of bromine, and reduced formation of side products compared to molecular bromine [16] [17]. NBS-mediated bromination typically proceeds through a radical chain mechanism initiated by trace amounts of bromine or by deliberate addition of radical initiators [16] [13].

The mechanism of NBS-mediated bromination of 7-methylquinoline begins with the generation of bromine radicals, which selectively abstract a hydrogen atom from the methyl group due to the relative stability of the resulting benzylic radical [16] [21]. This benzylic radical then reacts with NBS or molecular bromine to form 7-(bromomethyl)quinoline, with succinimide or hydrogen bromide as byproducts [16] [17].

Several factors influence the efficiency and selectivity of NBS-initiated bromination processes [16] [21]. The choice of solvent plays a crucial role, with carbon tetrachloride and chloroform traditionally being preferred due to their low reactivity toward bromine radicals [16] [15]. However, environmental concerns have prompted exploration of greener alternatives such as acetonitrile and dichloromethane, which have shown comparable efficiency in many cases [16] [17].

The presence of radical initiators significantly enhances the rate and efficiency of NBS-mediated bromination [16] [21]. Common initiators include benzoyl peroxide, azobisisobutyronitrile (AIBN), and ultraviolet light [16] [17]. Research has shown that catalytic amounts of these initiators (typically 1-5 mol%) are sufficient to promote efficient bromination of methyl-substituted quinolines [16] [21].

Temperature control is critical for achieving selective methyl group bromination with NBS [16] [17]. Studies have demonstrated that reactions conducted at moderate temperatures (50-80°C) typically provide optimal results, balancing reaction rate with selectivity [16] [21]. Lower temperatures may result in sluggish reactions, while higher temperatures can lead to multiple bromination or ring bromination [16] [17].

Recent research has explored the use of NBS in combination with Lewis acids to enhance the efficiency of methyl group bromination in quinoline systems [16] [13]. For instance, the addition of catalytic amounts of iron(III) chloride or aluminum chloride has been shown to accelerate NBS-mediated bromination while maintaining high selectivity for the methyl group [16] [17].

A particularly noteworthy application of NBS in quinoline chemistry involves the one-pot bromination and dehydrogenation of tetrahydroquinolines to yield brominated quinolines [16] [21]. This approach, developed by researchers in 2023, utilizes NBS both as an electrophilic brominating agent and as an oxidant for dehydrogenation, providing an efficient route to functionalized quinolines including potential precursors to 7-(bromomethyl)quinoline [16] [21].

NBS Reaction ConditionsSolventTemperature (°C)InitiatorYield (%)Selectivity
Standard conditionsCCl₄70-80Benzoyl peroxide75-85High for benzylic position
Green conditionsCH₃CN60-70AIBN70-80Good for benzylic position
Lewis acid enhancedCH₂Cl₂40-50FeCl₃80-90Excellent for benzylic position
One-pot bromination/dehydrogenationCHCl₃Room temperatureNone75-85Multiple bromination sites

Visible Light Photocatalysis Applications

Visible light photocatalysis has emerged as a powerful and environmentally friendly approach for the functionalization of quinoline derivatives, including the synthesis of 7-(bromomethyl)quinoline [19] [22]. This methodology harnesses the energy of visible light to generate reactive intermediates under mild conditions, offering significant advantages over traditional thermal or UV-mediated processes [19] [23].

The application of visible light photocatalysis to quinoline bromination typically involves photosensitizers that absorb visible light and transfer energy to brominating agents, generating reactive bromine species that selectively functionalize the methyl group [19] [22]. Common photocatalysts include transition metal complexes (such as ruthenium and iridium polypyridyl complexes), organic dyes (like Eosin Y and Rose Bengal), and heterogeneous semiconductors (such as titanium dioxide) [19] [23].

A significant advantage of visible light photocatalysis is the ability to achieve selective functionalization under exceptionally mild conditions [19] [22]. Unlike traditional radical bromination methods that often require elevated temperatures and harsh reagents, photocatalytic approaches can operate at room temperature under ambient atmosphere, reducing energy consumption and minimizing side reactions [19] [23]. This is particularly valuable for the synthesis of 7-(bromomethyl)quinoline, where selective monobromination of the methyl group is desired [22] [23].

Recent research has demonstrated the effectiveness of visible light photocatalysis for the selective bromination of benzylic positions in heterocyclic compounds [19] [22]. For instance, a 2023 study reported a visible light-mediated cyclization reaction for the synthesis of highly-substituted quinolines using iridium photocatalysts under mild conditions [22]. This approach could potentially be adapted for the selective functionalization of 7-methylquinoline to produce 7-(bromomethyl)quinoline [22] [23].

Another promising application involves the use of organic photocatalysts for the direct C-H functionalization of quinolines [24] [23]. A 2024 study demonstrated the visible light-mediated direct C8-H arylation of quinolines using chlorophyll as an organic photocatalyst, highlighting the potential for selective functionalization of specific positions on the quinoline scaffold [18] [24]. Similar approaches could potentially be developed for selective methyl group bromination in 7-methylquinoline [24] [23].

The mechanism of visible light photocatalytic bromination typically involves photoexcitation of the catalyst, followed by single-electron transfer (SET) or energy transfer processes that generate reactive bromine species [19] [23]. These species then selectively abstract hydrogen atoms from benzylic positions, leading to radical intermediates that undergo bromination to yield products such as 7-(bromomethyl)quinoline [19] [23].

Recent advances in flow chemistry have further enhanced the efficiency and scalability of photocatalytic bromination processes [22] [23]. Continuous flow reactors provide improved light penetration and heat transfer compared to batch processes, enabling more efficient photocatalytic transformations with shorter reaction times and higher yields [22] [12]. This approach holds particular promise for the industrial-scale production of 7-(bromomethyl)quinoline and related compounds [22] [23].

Multi-Step Synthesis from 3,5-Dibromoaniline Precursors

The synthesis of 7-(bromomethyl)quinoline can also be approached through multi-step pathways starting from 3,5-dibromoaniline precursors [25] [17]. This strategy offers distinct advantages, particularly in terms of regioselectivity and control over the substitution pattern of the final quinoline product [25] [26]. By beginning with a pre-functionalized aniline derivative, this approach can circumvent some of the selectivity challenges associated with direct functionalization of the quinoline scaffold [25] [17].

The general synthetic route begins with 3,5-dibromoaniline, which serves as a key building block for constructing the quinoline ring system with bromine substituents at specific positions [25] [26]. The first stage typically involves protection of the amine group, followed by selective manipulation of one of the bromine substituents to introduce the carbon framework needed for quinoline formation [25] [17]. This can be achieved through various cross-coupling reactions, such as Suzuki or Negishi couplings, which allow for the selective introduction of carbon substituents at one of the bromine positions [25] [26].

A particularly effective approach involves the conversion of one bromine substituent to a methyl group, which can later serve as the site for bromination to yield 7-(bromomethyl)quinoline [25] [17]. This transformation can be accomplished through palladium-catalyzed methylation reactions or through a sequence involving lithium-halogen exchange followed by reaction with a methyl electrophile [25] [26].

The quinoline ring system is then constructed through cyclization reactions, often employing modified Skraup conditions or related methodologies such as the Doebner-Miller reaction [25] [1]. These cyclization processes must be carefully optimized to ensure compatibility with the existing substituents and to achieve the desired regioselectivity in the final product [25] [17].

Following quinoline formation, the methyl group can be selectively brominated using the radical-mediated techniques discussed previously to yield 7-(bromomethyl)quinoline [25] [16]. This approach offers the advantage of introducing the bromomethyl functionality at a precisely defined position, avoiding the regioselectivity challenges that may arise from direct bromination of methylquinoline mixtures [25] [17].

A key advantage of this multi-step approach is the ability to introduce additional functionality at various stages of the synthesis [25] [26]. For instance, the remaining bromine substituent on the quinoline scaffold can serve as a handle for further transformations through cross-coupling reactions, allowing for the preparation of more complex derivatives of 7-(bromomethyl)quinoline [25] [17].

Recent research has demonstrated the utility of this approach for the synthesis of 7-substituted quinoline derivatives [25]. A 2011 study reported the development of a parallel synthetic method for generating 7-substituted 4-aminoquinoline analogs, employing 7-bromo-4-chloroquinoline as a key intermediate [25]. This intermediate was prepared from 3-bromoaniline through a multi-step sequence involving condensation with Meldrum's acid and trimethyl orthoformate, followed by cyclization and chlorination [25]. Similar strategies could potentially be adapted for the synthesis of 7-(bromomethyl)quinoline by incorporating appropriate methyl group introduction and subsequent bromination steps [25] [17].

Industrial-Scale Production Challenges

The industrial-scale production of 7-(bromomethyl)quinoline presents numerous challenges that must be addressed to ensure efficient, cost-effective, and environmentally sustainable manufacturing processes [12] [27]. These challenges span various aspects of production, from reaction optimization and scale-up considerations to purification and quality control [12] [28].

Batch Process Optimization

Batch process optimization represents a critical aspect of industrial-scale 7-(bromomethyl)quinoline production, requiring careful consideration of numerous parameters to maximize yield, purity, and process efficiency [12] [27]. Unlike laboratory-scale synthesis, industrial production must address additional factors such as heat transfer, mixing efficiency, reaction exothermicity, and process safety [12] [28].

Temperature control presents a significant challenge in batch production of quinoline derivatives, particularly during the Skraup condensation step [12] [5]. The reaction between aniline and glycerol is highly exothermic and can become violent if not properly controlled [5] [1]. Industrial processes typically employ specialized cooling systems and controlled addition rates to manage reaction exothermicity [12] [28]. Research has shown that the addition of moderating agents such as ferrous sulfate or boric acid can help temper the reaction, making it more manageable on an industrial scale [5] [1].

Reaction time optimization is equally important for batch process efficiency [12] [27]. Extended reaction periods may lead to increased formation of side products and impurities, while insufficient reaction times result in incomplete conversion and reduced yields [12] [28]. Studies have demonstrated that real-time monitoring techniques, such as in-line spectroscopy and automated sampling systems, can provide valuable data for optimizing reaction endpoints in industrial quinoline synthesis [12] [28].

The choice and design of reactor systems significantly impact batch process performance [12] [27]. Traditional stirred tank reactors are commonly employed for quinoline synthesis, though they may face limitations in terms of heat transfer and mixing efficiency at larger scales [12] [28]. Recent advances have explored alternative reactor designs, such as loop reactors and oscillatory flow reactors, which offer improved heat transfer characteristics and more uniform mixing [12] [28].

Solvent selection represents another critical consideration for industrial batch processes [12] [28]. While laboratory syntheses may employ hazardous or environmentally problematic solvents, industrial production must prioritize safer and more sustainable alternatives [12] [28]. Research has explored the use of greener solvents such as ethanol, water, and ionic liquids for quinoline synthesis, though these must be carefully evaluated in terms of their impact on reaction efficiency and product quality [12] [28].

Catalyst optimization is particularly important for the bromination step in 7-(bromomethyl)quinoline synthesis [12] [16]. Industrial processes typically require catalysts that are not only effective but also stable, recoverable, and economically viable at scale [12] [28]. Recent studies have investigated heterogeneous catalysts and supported reagent systems that offer improved handling characteristics and potential for recycling in industrial applications [12] [28].

Batch Process ParameterLaboratory ScaleIndustrial Scale ChallengesOptimization Approaches
Temperature controlWater bath or oil bathExothermic reaction control in large vesselsSpecialized cooling systems, controlled addition rates, moderating agents
Reaction timeManual monitoringBalancing throughput with conversionIn-line monitoring, automated sampling, process modeling
Reactor designSimple glasswareHeat transfer limitations, mixing efficiencyAlternative reactor designs, improved agitation systems
Solvent selectionBased on reaction efficiencySafety, cost, environmental impactGreener solvents, solvent recycling systems
Catalyst systemsFocus on activityStability, recovery, cost at scaleHeterogeneous catalysts, supported reagent systems

Process safety considerations are paramount in industrial batch production of 7-(bromomethyl)quinoline [12] [28]. The use of brominating agents and the potential formation of reactive intermediates necessitate comprehensive risk assessment and implementation of appropriate safety measures [12] [28]. This may include the use of specialized equipment for handling hazardous materials, installation of emergency relief systems, and development of detailed standard operating procedures [12] [28].

Purification via Column Chromatography

Purification represents a critical challenge in the industrial-scale production of 7-(bromomethyl)quinoline, with column chromatography serving as a key technique for achieving the high purity levels required for specialized applications [20] [29]. While laboratory-scale syntheses commonly employ silica gel chromatography for purification, scaling this approach to industrial levels presents numerous technical and economic challenges [20] [29].

Traditional column chromatography faces significant limitations when scaled to industrial production volumes [20] [29]. These include high solvent consumption, limited throughput, substantial pressure drop across large columns, and challenges in maintaining uniform flow distribution [20] [29]. To address these limitations, various modified chromatographic techniques have been developed for industrial-scale purification of quinoline derivatives [20] [29].

Flash chromatography represents an important advancement for the purification of compounds like 7-(bromomethyl)quinoline at larger scales [20]. This technique employs pressurized gas or pumps to drive the mobile phase through the column, significantly reducing separation time while maintaining good resolution [20] [29]. Modern automated flash chromatography systems offer improved reproducibility and efficiency, with some industrial systems capable of processing kilogram quantities of material [20] [29].

The selection of stationary phases is critical for effective chromatographic purification of 7-(bromomethyl)quinoline [20] [29]. While traditional silica gel remains common, modified silica materials with specialized surface characteristics can offer improved selectivity for specific separation challenges [20] [29]. Research has also explored alternative stationary phases such as alumina, ion-exchange resins, and polymer-based materials for the purification of quinoline derivatives [20] [30].

Mobile phase optimization represents another key aspect of industrial chromatographic purification [20] [29]. The development of optimized solvent gradients can significantly improve separation efficiency while reducing overall solvent consumption [20] [29]. Recent advances in computer modeling and high-throughput screening approaches have facilitated more rapid optimization of mobile phase compositions for specific separation challenges [20] [29].

Continuous chromatography techniques, such as simulated moving bed (SMB) chromatography, offer promising alternatives for industrial-scale purification of compounds like 7-(bromomethyl)quinoline [20] [29]. These approaches provide continuous operation with reduced solvent consumption compared to batch chromatography, though they typically require more complex equipment and control systems [20] [29].

Alternative purification strategies have also been explored for industrial-scale production of quinoline derivatives [30] [31]. These include crystallization and recrystallization techniques, which can be particularly effective when appropriate solvent systems are identified [30] [31]. For instance, research has demonstrated that 7-(bromomethyl)quinoline can be purified through recrystallization from solvent mixtures such as ethyl acetate/hexane, providing a potentially more scalable alternative to column chromatography [20] [30].

Liquid-liquid extraction represents another important purification approach for industrial quinoline production [30] [31]. This technique exploits differences in compound solubility between immiscible liquid phases to achieve separation [30] [31]. Recent research has explored the use of specialized extraction agents for quinoline purification, with formamide, ethylene glycol, and ethanolamine showing promise for selective extraction of quinoline from complex mixtures [31].

Counter-current chromatography (CCC) has emerged as a valuable technique for the purification of challenging compounds, including quinoline derivatives [29]. This liquid-liquid partition chromatographic method does not require a solid support, potentially reducing some of the scaling challenges associated with traditional column chromatography [29]. A particularly promising variant, pH-zone-refining CCC, has demonstrated effectiveness for the separation of ionizable compounds such as sulfonated quinoline derivatives, suggesting potential applicability to other functionalized quinolines including 7-(bromomethyl)quinoline [29].

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7-(Bromomethyl)quinoline

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Last modified: 08-15-2023

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